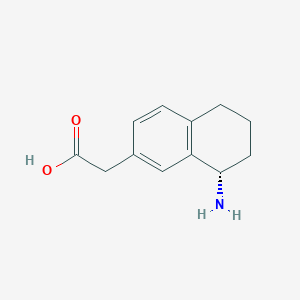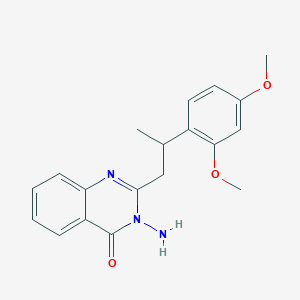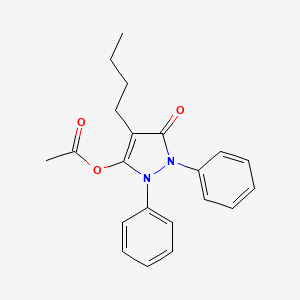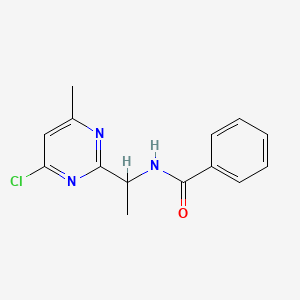
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a chiral organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a naphthalene ring system with an amino group and an acetic acid moiety, making it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amination: Introduction of the amino group at the desired position on the naphthalene ring.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Acetic Acid Introduction: Functionalization of the molecule with an acetic acid group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Further reduction of the tetrahydronaphthalene ring to a fully saturated ring.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.
Aplicaciones Científicas De Investigación
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for the construction of more complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid: The enantiomer of the compound with potentially different biological activity.
2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)propionic acid: A structurally similar compound with a propionic acid group instead of acetic acid.
8-Amino-5,6,7,8-tetrahydronaphthalene: A simpler compound lacking the acetic acid moiety.
Uniqueness
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-[(8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C12H15NO2/c13-11-3-1-2-9-5-4-8(6-10(9)11)7-12(14)15/h4-6,11H,1-3,7,13H2,(H,14,15)/t11-/m0/s1 |
Clave InChI |
FKMRFJKKCCBAQT-NSHDSACASA-N |
SMILES isomérico |
C1C[C@@H](C2=C(C1)C=CC(=C2)CC(=O)O)N |
SMILES canónico |
C1CC(C2=C(C1)C=CC(=C2)CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)

![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
![Ethyl [2,3'-biquinoline]-2'-carboxylate](/img/no-structure.png)





